1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride

CAS No.: 34685-21-7

Cat. No.: VC2882684

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34685-21-7 |

|---|---|

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO.ClH/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11;/h2-3,8,13H,4-7H2,1H3;1H |

| Standard InChI Key | DGDHQQAMCAPHEC-UHFFFAOYSA-N |

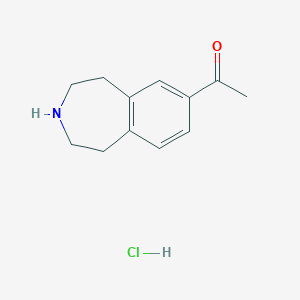

| SMILES | CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl |

| Canonical SMILES | CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl |

Introduction

Chemical Identity and Structural Properties

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride belongs to the benzazepine class of compounds, which are characterized by a seven-membered heterocyclic ring fused with a benzene ring. The compound features an acetyl group (ethan-1-one) at position 7 of the benzazepine core structure and exists as a hydrochloride salt. The molecular structure contains a nitrogen atom within the seven-membered ring, making it a 3-benzazepine derivative, with the numbering convention starting at the bridgehead carbon adjacent to the benzene ring.

Chemical Identification Data

The compound is uniquely identified through various chemical identifiers and properties as detailed in Table 1.

Table 1: Chemical Identification Parameters of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride

| Parameter | Value |

|---|---|

| CAS Registry Number | 34685-21-7 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO.ClH/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11;/h2-3,8,13H,4-7H2,1H3;1H |

| Standard InChIKey | DGDHQQAMCAPHEC-UHFFFAOYSA-N |

| SMILES Notation | CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl |

| Canonical SMILES | CC(=O)C1=CC2=C(CCNCC2)C=C1.Cl |

Structural Characteristics and Related Compounds

The 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride molecule represents one variant within the broader benzazepine structural family. Benzazepines feature prominently in pharmaceutical research due to their versatile structural framework that permits diverse functionalization strategies and consequent biological activities.

Structural Comparison with Related Benzazepine Derivatives

Benzazepine derivatives exhibit structural variations that significantly impact their pharmacological profiles. For context, several related compounds provide insight into the structure-activity relationships within this chemical class:

-

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine functions as a selective D1 dopamine receptor agonist, demonstrating how hydroxylation at positions 7 and 8, combined with phenyl substitution at position 1, creates specific receptor targeting properties .

-

1,5-Ethano-2,3,4,5-tetrahydro-1H-3-benzazepines represent a subcategory with an ethano bridge between positions 1 and 5, creating a more rigid structural framework that influences receptor binding characteristics .

-

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine was initially investigated as a potential opioid analgesic but later discovered to function as a nicotinic acetylcholine receptor agonist, demonstrating how subtle structural modifications can radically alter pharmacological activity profiles .

The presence of the acetyl group at position 7 in our target compound introduces unique electronic and steric effects that potentially modulate receptor interactions and physicochemical properties compared to these related structures.

Synthesis and Preparation Methodologies

The preparation of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride typically involves a two-stage process: first, the synthesis of the parent compound (1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone), followed by conversion to the hydrochloride salt form.

Alternative Synthetic Approaches

Comparative synthetic approaches for related benzazepine compounds provide methodological insights applicable to our target molecule. For instance, the synthesis of 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one compounds involves oxidative lactamization reactions that could potentially be modified for selective functionalization at the 7-position with an acetyl group . These synthetic pathways typically require careful control of reaction conditions to ensure regioselectivity of substitution and stereochemical integrity.

Structure-Activity Relationship Analysis

The relationship between structural features and biological activity provides essential insights for compound optimization and development. For benzazepines, several structural elements critically influence pharmacological properties.

Key Structural Determinants of Activity

-

Ring system: The seven-membered azepine ring fused with a benzene ring creates a conformationally flexible scaffold that can adapt to various receptor binding pockets.

-

Position of nitrogen: The nitrogen at position 3 in the azepine ring serves as a hydrogen bond acceptor and potential site for protonation, influencing receptor interactions.

-

Substituents: The acetyl group at position 7 introduces both electronic effects (withdrawing electron density) and steric considerations that can modify binding affinity and selectivity.

-

Salt form: The hydrochloride salt formation enhances water solubility, potentially improving bioavailability for pharmaceutical applications.

Comparative Analysis with Analogous Compounds

Research on various benzazepine derivatives shows that subtle structural modifications can dramatically alter pharmacological profiles. For instance, while 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine was found to be inactive as an opioid analgesic, it demonstrated activity as a nicotinic acetylcholine receptor agonist . This illustrates how structural modifications can redirect receptor targeting specificity.

Research Applications and Future Directions

Current research surrounding 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one hydrochloride and related benzazepine compounds focuses on several promising areas:

Current Research Applications

The compound's structural class positions it as a potentially valuable research tool for investigating receptor binding mechanisms and structure-activity relationships. Benzazepine derivatives have been employed in studies exploring dopaminergic systems, which are implicated in neurological conditions such as Parkinson's disease and certain psychiatric disorders .

Future Research Directions

Several promising avenues for future research with this compound include:

-

Receptor binding studies to elucidate exact pharmacological targets and binding affinities.

-

Medicinal chemistry investigations to develop optimized analogs with enhanced potency, selectivity, or pharmacokinetic properties.

-

Exploration of potential therapeutic applications based on identified pharmacological activities.

-

Development of synthetic methodologies for more efficient preparation of the compound and structurally related derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume